1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol
Description
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol characterized by a pyridine ring substituted with a bromine atom at the 6-position and a trifluoroethanol group at the 3-position. Its molecular formula is C₇H₅BrF₃NO, with a molecular weight of 272.02 g/mol (based on its hydrate form in ). The compound is structurally significant due to its chiral center and the electron-withdrawing trifluoromethyl group, which enhances its utility in pharmaceutical synthesis and asymmetric catalysis. It is commercially available (CAS: 1188477-81-7) and typically stored under inert conditions at 2–8°C .
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJWPNCLZBUMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744488 | |
| Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188477-81-7 | |
| Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The precursor, 6-bromopyridin-3-carboxaldehyde , is commercially available or can be synthesized via selective bromination of pyridine derivatives.
Trifluoromethylation Procedure
A representative procedure adapted from literature (Kelly et al., 2011) for a closely related compound, 1-(2-bromophenyl)-2,2,2-trifluoroethanol, can be modified for the pyridine system as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 6-Bromopyridin-3-carboxaldehyde (1 equiv), THF solvent | Dissolve aldehyde in anhydrous THF under inert atmosphere (argon or nitrogen). |
| 2 | Add TMS–CF3 (1.25 equiv) | Add trimethyl(trifluoromethyl)silane slowly at 0°C to control exotherm. |
| 3 | Add TBAF (tetrabutylammonium fluoride) (0.01 equiv) dropwise | Initiates trifluoromethylation by generating nucleophilic CF3 anion. |
| 4 | Stir at room temperature for 8 hours | Allows complete conversion to silyl-protected trifluoroalkyl alcohol intermediate. |
| 5 | Add water and additional TBAF (0.1 equiv) | Hydrolyzes silyl ether to yield free trifluoroethanol. |
| 6 | Extract with ethyl ether, wash, dry over Na2SO4 | Purify crude product by liquid-liquid extraction. |
| 7 | Remove solvent under reduced pressure | Obtain crude trifluoroethanol intermediate. |
| 8 | Purify by vacuum distillation (bp ~59-61°C at 0.1 mmHg) | Isolate pure this compound as a clear oil. |
This method typically yields the trifluoroethanol product in high yield (~85-90%) and purity suitable for further applications.
Catalytic and Alternative Methods
While the above nucleophilic trifluoromethylation is the most direct approach, other methods reported include:
- Copper-catalyzed coupling of 6-bromopyridin-3-yl derivatives with trifluoroethanol or trifluoroethoxy reagents under strong base conditions to introduce trifluoroethanol moiety indirectly.
- Photoredox catalysis involving nickel or iridium complexes to facilitate cross-coupling of trifluoromethylated radicals with aryl bromides, enabling diversification of trifluoromethylated alcohols.
These methods offer alternative routes, especially for complex derivatives or when functional group tolerance is critical.
Analytical Characterization
Typical characterization data for the purified compound include:
| Technique | Data Example for this compound |
|---|---|
| 1H NMR (CDCl3, 500 MHz) | Aromatic protons of pyridine ring at δ 7.5-8.5 ppm; hydroxyl proton may appear broad around δ 2-5 ppm |
| 19F NMR | Singlet near δ -75 ppm corresponding to CF3 group |
| Melting Point | Typically a clear oil or low melting solid; exact value depends on purity |
| Mass Spectrometry | Molecular ion peak consistent with C7H5BrF3NO (M+H)+ |
These data confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic trifluoromethylation | 6-Bromopyridin-3-carboxaldehyde | TMS–CF3, TBAF, THF | 0°C to rt, inert atmosphere | 85-90% | Direct, high-yielding |
| Copper-catalyzed coupling | 6-Bromopyridin-3-yl halide | 2,2,2-Trifluoroethanol, strong base, Cu catalyst | Elevated temp (~85°C) | Moderate to high | Useful for related ethers |
| Photoredox cross-coupling | Aryl bromide derivatives | Ni/Ir catalysts, blue LED irradiation | Room temp, inert atmosphere | Variable | Enables complex functionalization |
Research Findings and Practical Notes
- The trifluoromethylation step is exothermic; slow addition of TBAF and cooling below 0°C are recommended on scale-up to control reaction temperature.
- The cleavage of silyl ethers requires monitoring by NMR or GC/MS to ensure complete conversion to the free alcohol.
- Copper-catalyzed methods require careful control of base strength and temperature to avoid side reactions and maximize yield.
- Photoredox methods provide mild conditions and high selectivity but may require specialized equipment (LED reactors) and catalyst preparation.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanal.
Reduction: Reduction reactions can yield 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethane.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
JAK1 Inhibition
One of the prominent applications of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is as a selective inhibitor of Janus kinase 1 (JAK1). JAK1 is implicated in various immune-mediated diseases and cancers. The inhibition of JAK1 can potentially lead to therapeutic benefits in conditions such as:
- Autoimmune Diseases : Conditions like rheumatoid arthritis and lupus.
- Inflammatory Disorders : Such as psoriasis and inflammatory bowel disease.
- Cancers : Including lymphomas and leukemias.
The compound has been shown to selectively inhibit JAK1 over other kinases (JAK2, JAK3), minimizing adverse effects associated with broader inhibition .
Case Study: Therapeutic Applications
In a patent application, the compound was described as part of a formulation aimed at treating JAK1-mediated diseases. The study outlined its effectiveness in reducing cytokine signaling pathways that contribute to inflammation and cancer progression .
Ugi Reaction
In organic synthesis, this compound serves as a solvent in Ugi four-center three-component reactions. This reaction allows for the efficient synthesis of racetams and other small molecule drugs. The use of this compound has been optimized to improve yield and selectivity in synthesizing complex organic molecules .
Data Table: Reaction Conditions and Yields
| Reaction Component | Condition | Yield (%) |
|---|---|---|
| γ-Aminobutyric Acid | TFE solvent at 40°C | 71% |
| Aldehyde | Mixed with isocyanide | Varied |
| Isocyanide | Combined with above | Varied |
This table summarizes the reaction conditions under which this compound was utilized effectively in organic synthesis .
Structural Properties
Mechanism of Action
The mechanism by which 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethanol group enhances the compound's ability to penetrate biological membranes, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol with key analogs, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Reactivity Differences
- Aromatic Ring Type : Pyridine-based analogs (e.g., 6-bromo or 6-chloro derivatives) exhibit stronger hydrogen-bonding interactions than phenyl-substituted compounds, as observed in chiral chromatography .
- Oxidation Kinetics: 1-(3-Bromophenyl)-2,2,2-trifluoroethanol oxidizes faster than 2-bromo or pyridinyl analogs due to para-substitution effects on electron density .
Chromatographic Behavior
Chiral separation studies reveal that trifluoroethanol derivatives with bulky aromatic groups (e.g., 9-anthryl) exhibit peak tailing in Cd-MOF columns due to strong hydrogen bonding, whereas pyridinyl analogs like this compound may show improved resolution .
Research Findings and Data
Solubility and Stability
- The hydrate form of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (a precursor) is soluble in chloroform and methanol but requires inert storage to prevent degradation .
- 2,2,2-Trifluoroethanol solvents enhance solubility of hydrophobic analogs due to preferential interactions with fluorinated chains .
Biological Activity
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound with significant potential in biological applications. Its unique structural features, including a brominated pyridine ring and a trifluoroethanol moiety, contribute to its reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₇H₅BrF₃NO₂
- Molecular Weight : 272.02 g/mol
- CAS Number : 2411637-56-2
The compound's structure facilitates various chemical interactions, making it a valuable candidate for drug development and biological studies.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially serving as a lead for developing new antibiotics.
- Anticancer Potential : Research indicates that it may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through specific molecular pathways.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The bromine and fluorine substituents modulate the compound's binding affinity to enzymes involved in metabolic pathways. This modulation can lead to altered enzymatic activity, impacting cellular processes.
- Receptor Interaction : The compound may interact with specific receptors on cell membranes, influencing signal transduction pathways associated with cell proliferation and apoptosis.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Anticancer Activity :
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 6; trifluoroethanol | Antimicrobial; anticancer |
| 1-(6-Bromopyridin-3-yl)-2,2-difluoroethanol | Bromine at position 6; difluoroethanol | Moderate antimicrobial activity |
| 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol | Bromine at position 5; trifluoroethanol | Limited research on biological activity |
This table highlights the uniqueness of this compound in terms of its structure and biological potential compared to similar compounds.
Q & A
Q. What are the common synthetic routes for preparing 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol?
Synthesis typically involves halogenation of pyridine derivatives followed by trifluoroethanol group introduction. For example:
- Step 1 : Bromination of pyridine precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 6-position.
- Step 2 : Nucleophilic substitution or reduction to introduce the trifluoroethanol moiety. Lithium aluminum hydride (LiAlH₄) is often used for reduction steps, as seen in analogous fluoropyridine methanol syntheses .
- Step 3 : Purification via column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) or recrystallization to isolate the product .
Basic Research Question
Q. How can the purity of this compound be assessed using spectroscopic methods?
- ¹H/¹³C NMR : Identify characteristic peaks for the bromopyridinyl group (e.g., aromatic protons at δ 7.5–8.5 ppm) and trifluoroethanol signals (e.g., CF₃ at δ 120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-H]⁻ ions).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .
Advanced Research Question
Q. What strategies optimize the yield of this compound in nucleophilic substitution reactions?
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in bromopyridine intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO or DMF) improve reaction kinetics by stabilizing transition states .
- Temperature Control : Reflux conditions (70–100°C) balance reaction rate and side-product formation .
- Stoichiometry : Excess trifluoroethylating agents (1.5–2.0 equiv) drive reactions to completion .
Advanced Research Question
Q. How does the bromine substituent influence cross-coupling reactions in medicinal chemistry applications?
The 6-bromo group enables Suzuki-Miyaura couplings with aryl boronic acids, facilitating derivatization for structure-activity relationship (SAR) studies. For example:
- Catalytic System : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O at 80°C .
- Applications : Generates biaryl analogs for probing biological targets (e.g., kinase inhibitors) .
Basic Research Question
Q. What are the recommended storage conditions to maintain stability?
- Temperature : Store at 0–6°C to prevent decomposition of the bromine and trifluoroethanol moieties .
- Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation or hydrolysis .
Advanced Research Question
Q. What role does the trifluoroethanol group play in enhancing biological activity?
- Lipophilicity : The CF₃ group increases logP, improving membrane permeability .
- Hydrogen Bonding : The hydroxyl group engages in H-bonding with target proteins (e.g., enzymes), enhancing binding affinity. Computational docking studies suggest interactions with catalytic residues in kinase active sites .
Advanced Research Question
Q. How to resolve contradictions in reported reaction conditions for similar compounds?
- Case Study : Compare LiAlH₄ () vs. NaBH₄ for reductions. LiAlH₄ offers higher reactivity but requires anhydrous conditions, while NaBH₄ is milder but may necessitate longer reaction times.
- Experimental Design : Conduct parallel reactions under varying conditions (solvent, catalyst, temperature) and analyze yields via HPLC .
Basic Research Question
Q. What are the key challenges in purifying this compound?
- Byproducts : Residual brominated intermediates may co-elute during chromatography. Use gradient elution (e.g., 10→40% ethyl acetate in hexane) for resolution .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to balance solubility and crystal formation .
Advanced Research Question
Q. What computational methods predict the reactivity of this compound in synthesis planning?
- AI-Driven Tools : Platforms like IBM RXN for retrosynthetic analysis predict feasible routes using bromopyridine and trifluoroethanol building blocks .
- DFT Calculations : Model transition states for nucleophilic substitutions to identify energy barriers and regioselectivity .
Advanced Research Question
Q. How to analyze its metabolic stability in pharmacokinetic studies?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Metabolite Identification : Use high-resolution MS to detect oxidative metabolites (e.g., hydroxylation at the pyridine ring) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
